molecular formula C27H28F3N5O3 B12381166 1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide

Cat. No.: B12381166
M. Wt: 527.5 g/mol
InChI Key: YKIJUCSZNLHOPB-UHFFFAOYSA-N
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Description

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazole ring with a piperazine moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrazole ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the cyclopropanecarbonyl group: This step involves the acylation of the piperazine ring with cyclopropanecarbonyl chloride in the presence of a base.

    Final coupling: The final step involves coupling the pyrazole and piperazine intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and formation of smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

    Biological Research: Researchers use the compound to study its effects on biological systems, including its interactions with specific proteins and enzymes.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in living organisms.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H28F3N5O3

Molecular Weight

527.5 g/mol

IUPAC Name

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C27H28F3N5O3/c1-18-15-24(25(36)31-21-7-9-23(10-8-21)38-27(28,29)30)32-35(18)17-19-3-2-4-22(16-19)33-11-13-34(14-12-33)26(37)20-5-6-20/h2-4,7-10,15-16,20H,5-6,11-14,17H2,1H3,(H,31,36)

InChI Key

YKIJUCSZNLHOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N3CCN(CC3)C(=O)C4CC4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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